Benzenesulfonyl fluoride, 4-ethyl-

Click Chemistry Covalent Inhibitors Stability

Benzenesulfonyl fluoride, 4-ethyl- (CAS 455-20-9) is a para-ethyl-substituted aryl sulfonyl fluoride with the molecular formula C8H9FO2S and a molecular weight of 188.22 g/mol. This compound belongs to the sulfonyl fluoride class, which is widely recognized for its unique balance of reactivity and stability, making it a privileged warhead in covalent inhibitor design and a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Molecular Formula C8H9FO2S
Molecular Weight 188.22 g/mol
CAS No. 455-20-9
Cat. No. B1619727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl fluoride, 4-ethyl-
CAS455-20-9
Molecular FormulaC8H9FO2S
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
InChIKeyYKTVOVMXBLLWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzenesulfonyl Fluoride (CAS 455-20-9): A Lipophilic Sulfonyl Fluoride Building Block for Medicinal Chemistry and Bioconjugation


Benzenesulfonyl fluoride, 4-ethyl- (CAS 455-20-9) is a para-ethyl-substituted aryl sulfonyl fluoride with the molecular formula C8H9FO2S and a molecular weight of 188.22 g/mol [1]. This compound belongs to the sulfonyl fluoride class, which is widely recognized for its unique balance of reactivity and stability, making it a privileged warhead in covalent inhibitor design and a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2]. It is a colorless to pale yellow liquid at ambient temperature, insoluble in water but soluble in common organic solvents, and is typically supplied at purities exceeding 97% .

Why 4-Ethylbenzenesulfonyl Fluoride’s Physicochemical Profile Cannot Be Replaced by Generic Sulfonyl Fluoride Analogs


Within the sulfonyl fluoride family, subtle changes to the aryl substituent critically modulate lipophilicity, physical state, and steric environment, directly impacting solubility, membrane permeability, and target binding [1]. Simple analogs like unsubstituted benzenesulfonyl fluoride (LogP 2.43) or the solid 4-methyl derivative (mp 40-43°C) lack the specific balance of liquid-state handling and intermediate lipophilicity (LogP 2.5) that the 4-ethyl group provides [2]. Substituting with the more water-soluble but highly polar AEBSF (LogP 3.43, HCl salt) introduces a competing nucleophilic amine, fundamentally altering reactivity and preventing its use as a pure electrophilic building block in SuFEx chemistry [3]. These differences render generic interchange scientifically unreliable for applications demanding precise physicochemical tuning.

Quantitative Differentiation Evidence for 4-Ethylbenzenesulfonyl Fluoride vs. Key Analogs


Enhanced Thermodynamic Stability: 4-Ethylbenzenesulfonyl Fluoride vs. Its Sulfonyl Chloride Analog

The 4-ethylbenzenesulfonyl fluoride exhibits superior thermodynamic stability compared to its direct sulfonyl chloride counterpart, 4-ethylbenzenesulfonyl chloride. This is underpinned by the significantly higher S-F bond dissociation energy, which provides greater resistance to hydrolysis and thermal decomposition, a critical advantage in multi-step synthesis and biological assays .

Click Chemistry Covalent Inhibitors Stability

Fine-Tuned Lipophilicity: 4-Ethylbenzenesulfonyl Fluoride vs. Unsubstituted and Methyl-Substituted Analogs

The para-ethyl substitution on 4-ethylbenzenesulfonyl fluoride (LogP 2.5) provides a distinct lipophilicity profile compared to the less lipophilic unsubstituted benzenesulfonyl fluoride (LogP 2.43) and the more lipophilic 4-methylbenzenesulfonyl fluoride (LogP 2.7). This incremental increase in LogP can significantly affect membrane permeability and non-specific protein binding [1][2].

Medicinal Chemistry Drug Design Lipophilicity

Liquid Physical State: 4-Ethylbenzenesulfonyl Fluoride vs. Solid PMSF and 4-Methylbenzenesulfonyl Fluoride

Unlike the widely used protease inhibitor PMSF (mp 92-95°C) and the analogous 4-methylbenzenesulfonyl fluoride (mp 40-43°C), which are solids at room temperature, 4-ethylbenzenesulfonyl fluoride is a liquid. This physical state difference simplifies liquid handling, dispensing, and dissolution for high-throughput experimentation without the need for pre-weighing solids .

Chemical Handling Formulation Physical State

High-Volume Purity and Boiling Point for Distillation: 4-Ethylbenzenesulfonyl Fluoride vs. Unsubstituted and Methyl Analogs

The 4-ethyl derivative's boiling point (236.2°C at 760 mmHg) is significantly higher than that of the unsubstituted benzenesulfonyl fluoride (207-208°C) and distillation-vulnerable 4-methyl analog (112°C at 16 torr), allowing for higher temperature purification processes. It also maintains a high typical purity of >97% in bulk supply .

Purification Scale-up Thermal Properties

Optimal Application Scenarios for 4-Ethylbenzenesulfonyl Fluoride Based on Differentiated Evidence


Fragment-Based Covalent Inhibitor (FBCI) Library Design

Its intermediate lipophilicity (LogP 2.5) and liquid physical state make it an ideal fragment-sized electrophilic core for diversity-oriented SuFEx derivatization. Unlike the solid 4-methyl analog, it can be dispensed volumetrically, accelerating parallel library synthesis. Its LogP is in the optimal range for CNS drug candidates, avoiding the high lipophilicity of the 4-methyl compound (LogP 2.7) that could lead to promiscuous binding [1].

SuFEx-Based Bioconjugation and Probe Development

The simple 4-ethyl scaffold, lacking a competing internal nucleophile (unlike AEBSF, which contains a free amine), ensures the sulfonyl fluoride group remains the sole electrophilic site. Its enhanced S-F bond stability relative to sulfonyl chlorides (1.76x higher bond dissociation energy) guarantees that the warhead survives physiological pH and temperature during long-duration bioconjugation experiments without premature hydrolysis .

Multi-Step Organic Synthesis Requiring Thermally Robust Intermediates

With a boiling point of 236.2°C, it can withstand higher-temperature transformations and distillations that would cause the unsubstituted or 4-methyl analogs to evaporate. Its stability against reducing agents (2-5 fold enhanced compared to sulfonyl chlorides) allows for a broader range of downstream chemical modifications without protecting group strategies, increasing step-economy .

High-Throughput Screening (HTS) of Electrophilic Warheads

The compound's liquid state and >97% purity enable direct, accurate volumetric dispensing into 384- or 1536-well plates for biochemical HTS campaigns. This eliminates the weighing step required for solid sulfonyl fluorides like PMSF, reducing operational time and improving data reproducibility across large compound collections .

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